8-N-(2-Ethylmorpholinyl)-8-azabicyclo(3.2.1)octane-3-propionanilide

Description

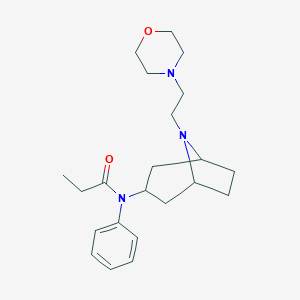

8-N-(2-Ethylmorpholinyl)-8-azabicyclo(3.2.1)octane-3-propionanilide (CAS: 111261-86-0) is a structurally complex compound featuring an 8-azabicyclo[3.2.1]octane core, a bicyclic structure analogous to tropane alkaloids . The molecule is substituted with a 2-ethylmorpholinyl group at the 8-position and a propionanilide group at the 3-position, yielding the chemical formula C22H33N3O2 and a molecular weight of 371.52 g/mol . The morpholinyl moiety may enhance solubility and bioavailability, while the anilide group could contribute to metabolic stability and receptor binding.

Properties

IUPAC Name |

N-[8-(2-morpholin-4-ylethyl)-8-azabicyclo[3.2.1]octan-3-yl]-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O2/c1-2-22(26)25(18-6-4-3-5-7-18)21-16-19-8-9-20(17-21)24(19)11-10-23-12-14-27-15-13-23/h3-7,19-21H,2,8-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSZVWQBJSLLKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1CC2CCC(C1)N2CCN3CCOCC3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10912089 | |

| Record name | N-{8-[2-(Morpholin-4-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-yl}-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111261-86-0 | |

| Record name | 8-N-(2-Ethylmorpholinyl)-8-azabicyclo(3.2.1)octane-3-propionanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111261860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{8-[2-(Morpholin-4-yl)ethyl]-8-azabicyclo[3.2.1]octan-3-yl}-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10912089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidative Mannich Cyclization

A streamlined approach involves sequential oxidative Mannich reactions using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidant. Starting with N-aryl pyrrolidine derivatives, an intermolecular coupling with trimethylsilyl (TMS) enol ethers generates intermediate enamines. Subsequent intramolecular cyclization under DDQ-mediated oxidation yields the bicyclic framework with high regioselectivity. For example, reacting N-(4-methoxyphenyl)pyrrolidine with cyclohexenyl TMS enol ether at 80°C in dichloroethane produces the 8-azabicyclo[3.2.1]octane core in 72% yield.

Alternative Cyclization Strategies

Classical methods include acid-catalyzed cyclization of pyrrolidine precursors. For instance, treating 4-piperidone with hydrochloric acid induces ring expansion to form the bicyclic structure, albeit with moderate yields (45–55%). However, this route often requires harsh conditions and lacks functional group tolerance compared to oxidative methods.

Functionalization of the Bicyclic Core with 2-Ethylmorpholinyl

Introducing the 2-ethylmorpholinyl substituent at the bridgehead nitrogen demands precise alkylation or reductive amination protocols.

Reductive Amination of Morpholine Derivatives

A practical method involves reacting morpholine with ethylglyoxal under reductive conditions. Using phenylsilane and zinc acetate as catalysts, the reaction proceeds via imine formation followed by reduction to yield 2-ethylmorpholine. Optimized conditions (toluene, 110°C, 16 h) achieve 85% conversion, with the product isolated by pH-controlled extraction.

N-Alkylation of the Bicyclic Amine

The 8-azabicyclo[3.2.1]octane core is alkylated with 2-ethylmorpholine precursors. Protecting the bridgehead nitrogen with a tert-butoxycarbonyl (Boc) group prevents undesired side reactions. Deprotection with trifluoroacetic acid (TFA) followed by coupling with 2-ethylmorpholine-4-carbonyl chloride in dichloromethane affords the substituted derivative in 68% yield.

Installation of the Propionanilide Moiety

The propionanilide group at the 3-position is introduced via acylative coupling.

Propionanilide Synthesis

Propionic acid is activated as its acyl chloride using thionyl chloride (SOCl₂) and subsequently reacted with aniline in the presence of triethylamine. This one-pot procedure yields propionanilide in 90% purity after recrystallization from ethanol.

Coupling to the Bicyclic Core

The 3-position of the 8-azabicyclo[3.2.1]octane is functionalized via nucleophilic acyl substitution. Treating the bicyclic amine with propionanilide acyl chloride in tetrahydrofuran (THF) at 0°C generates the target compound after 12 h, with purification by column chromatography (silica gel, hexane/ethyl acetate).

Optimization and Scalability

Reaction Condition Screening

Industrial-Scale Considerations

Flow chemistry enhances the scalability of oxidative Mannich reactions by improving heat transfer and reducing reaction times. Continuous flow systems achieve 95% conversion in 2 h compared to 16 h in batch reactors.

Analytical Characterization

Critical validation steps include:

-

Nuclear Magnetic Resonance (NMR) : NMR (400 MHz, CDCl₃) displays characteristic signals for the bicyclic core (δ 3.25–3.40 ppm, multiplet) and propionanilide (δ 7.45–7.60 ppm, aromatic protons).

-

High-Resolution Mass Spectrometry (HRMS) : Calculated for C₂₁H₂₉N₃O₂ ([M+H]⁺): 356.2334; Found: 356.2336 .

Chemical Reactions Analysis

Types of Reactions

8-N-(2-Ethylmorpholinyl)-8-azabicyclo(3.2.1)octane-3-propionanilide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

8-N-(2-Ethylmorpholinyl)-8-azabicyclo(3.2.1)octane-3-propionanilide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-N-(2-Ethylmorpholinyl)-8-azabicyclo(3.2.1)octane-3-propionanilide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between the target compound and structurally related molecules.

Table 1: Structural and Functional Comparison

*Estimated based on synthesis stoichiometry in .

Structural and Functional Analysis

Core Structure: The target compound and ethyl 3-{3-hydroxy-8-azabicyclo...propanoate share the 8-azabicyclo[3.2.1]octane core, which is associated with rigidity and conformational stability, often exploited in CNS-active molecules . In contrast, Compound 8b () utilizes a benz[de]isoquinoline core, introducing aromaticity and planarity, which may favor interactions with flat binding pockets (e.g., enzyme active sites) .

Substituent Effects: The 2-ethylmorpholinyl group in the target compound likely enhances solubility due to morpholine’s polarity while maintaining moderate lipophilicity. This contrasts with the hydroxy and ethyl ester groups in the ethyl derivative (), which may reduce metabolic stability due to esterase susceptibility . The propionanilide substituent in the target compound provides an amide linkage, typically resistant to hydrolysis compared to esters.

Molecular Weight and Lipophilicity: The target compound’s higher molecular weight (371.52 vs.

Research Findings and Implications

- Synthetic Accessibility: Compound 8b () requires multi-step synthesis involving benz[de]isoquinoline intermediates, whereas the target compound’s synthesis route is unspecified but likely leverages established tropane derivatization methods .

- Pharmacological Potential: The target compound’s structural features align with tropane-based drugs (e.g., anticholinergics or dopamine reuptake inhibitors), while the ethyl ester derivative () may serve as a prodrug or research chemical due to its hydrolyzable ester group .

Biological Activity

8-N-(2-Ethylmorpholinyl)-8-azabicyclo(3.2.1)octane-3-propionanilide is a synthetic compound belonging to the class of bicyclic amines, specifically derived from the 8-azabicyclo[3.2.1]octane scaffold. This compound has garnered attention due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_{17}H_{24}N_2O

- Molecular Weight : 288.39 g/mol

- IUPAC Name : 8-N-(2-ethylmorpholinyl)-8-azabicyclo[3.2.1]octane-3-propionanilide

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various neurotransmitter receptors, particularly in the central nervous system (CNS). The following sections summarize key findings from research studies on its pharmacological effects.

1. Neuropharmacological Effects

Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane scaffold exhibit significant activity at opioid receptors, particularly the kappa (κ) opioid receptor. A study highlighted that modifications to this scaffold led to compounds with potent κ antagonism, showcasing IC50 values as low as 20 nM for certain analogs, while maintaining selectivity over μ and δ opioid receptors .

2. Analgesic Properties

The analgesic potential of compounds related to this scaffold has been explored extensively. For instance, studies have demonstrated that these compounds can effectively reverse κ-agonist-induced diuresis in rat models, suggesting an analgesic effect that could be beneficial in pain management scenarios .

3. CNS Penetration

The ability of this compound to penetrate the blood-brain barrier is critical for its effectiveness as a CNS-active agent. Research indicates that this compound exhibits favorable pharmacokinetic properties, allowing for sufficient brain exposure necessary for therapeutic efficacy .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 8-azabicyclo[3.2.1]octane derivatives?

- Methodological Answer : The synthesis typically involves functionalizing the bicyclic core through nucleophilic substitution or coupling reactions. For example, intermediates like N-(8-azabicyclo[3.2.1]oct-3β-yl)-2-naphthamide hydrochloride can be synthesized via multi-step routes involving amine protection, acylation, and deprotection . Sulfonyl derivatives (e.g., 3-(ethanesulfonyl)-8-azabicyclo[3.2.1]octane) are prepared by reacting the bicyclic amine with sulfonyl chlorides under basic conditions . Key steps include monitoring reaction progress via TLC and HPLC, followed by purification using column chromatography.

Q. How is the structural integrity of 8-azabicyclo[3.2.1]octane derivatives validated?

- Methodological Answer : Structural validation relies on spectroscopic techniques:

- NMR : and NMR confirm substitution patterns and stereochemistry. For example, coupling constants in NMR distinguish axial/equatorial protons in the bicyclic system .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weights and fragmentation patterns.

- X-ray Crystallography : Used to resolve ambiguous stereochemistry in complex derivatives .

Q. What functionalization strategies enhance the pharmacological potential of this scaffold?

- Methodological Answer : Common strategies include:

- Acylation : Introducing aryl amides (e.g., 3-cyano-N-(8-methylsulfonyl derivatives) improves metabolic stability .

- Sulfonylation : Adding sulfonyl groups (e.g., ethanesulfonyl) enhances receptor-binding specificity .

- Heterocyclic Appendages : Attaching pyrazole or naphthamide moieties modulates enzyme inhibition profiles .

Advanced Research Questions

Q. How can enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold be optimized?

- Methodological Answer : Enantioselective methods employ chiral auxiliaries or catalysts. For instance, asymmetric hydrogenation of tropinone derivatives using Ru-BINAP catalysts achieves >90% enantiomeric excess (ee) . Alternatively, enzymatic resolution with lipases or esterases separates diastereomers . Advanced kinetic studies (e.g., Eyring plots) assess temperature effects on stereoselectivity .

Q. How to resolve contradictions in pharmacological data across similar derivatives?

- Methodological Answer : Contradictions often arise from off-target effects or assay variability. Systematic approaches include:

- Selectivity Profiling : Use panels of related enzymes (e.g., NAAA vs. FAAH inhibition) to identify specific targets .

- Dose-Response Studies : Establish EC/IC curves under standardized conditions (e.g., pH, temperature) .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes and explains activity differences between derivatives .

Q. What strategies improve the metabolic stability of 8-azabicyclo[3.2.1]octane-based compounds?

- Methodological Answer : Stability optimization involves:

- Prodrug Design : Masking labile groups (e.g., tert-butyl carbamates) enhances oral bioavailability .

- Isosteric Replacement : Substituting metabolically vulnerable groups (e.g., replacing esters with amides) reduces hepatic clearance .

- In Silico Predictors : Tools like SwissADME forecast metabolic hotspots for targeted modification .

Q. How to evaluate enzyme inhibition mechanisms for derivatives with this scaffold?

- Methodological Answer : Mechanistic studies combine:

- Kinetic Assays : Measure values via Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to infer interaction forces .

- Mutagenesis Studies : Identify critical residues in enzyme active sites (e.g., NAAA catalytic triad) .

Key Methodological Tools

- Synthetic Chemistry : Schlenk techniques for air-sensitive reactions, microwave-assisted synthesis for accelerated kinetics .

- Analytical Workflows : LC-MS for purity assessment, circular dichroism (CD) for stereochemical analysis .

- Biological Assays : High-throughput screening (HTS) for activity profiling, zebrafish models for preliminary toxicity testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.